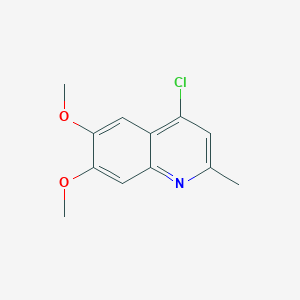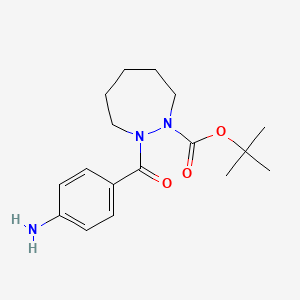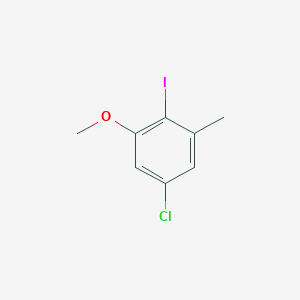
5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was reported in a study . The derivatives were synthesized using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .Chemical Reactions Analysis
The chemical reactions involving pyridine-based compounds are diverse. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities . For instance, some pyrazole derivatives have shown significant anti-tubercular affinity .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities, including anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by blocking the activity of CDKs, leading to cell cycle arrest and apoptosis . Moreover, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby affecting the overall cellular response to stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as CDKs . This binding prevents the enzymes from interacting with their natural substrates, thereby blocking their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately influencing cellular behavior and function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and the presence of other substrates or inhibitors .
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-8-4-7(11-12-8)6-2-1-3-10-5-6;;/h1-5H,(H3,9,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDFQCJHQPWKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)

![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)
![Pyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1388114.png)



![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate](/img/structure/B1388125.png)
![3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile](/img/structure/B1388126.png)


![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)
